2,4-Dimethyl 3-methyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate
Description
The compound 2,4-Dimethyl 3-methyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate is a structurally complex heterocyclic molecule featuring a fused 7-thia-2,4,5-triazatricyclic core conjugated with a thiophene dicarboxylate backbone. The methyl ester groups at the 2- and 4-positions of the thiophene ring enhance solubility, while the acetamido-thiophene linkage may contribute to bioactivity by enabling hydrogen bonding or interactions with biological targets . Structural determination of such compounds often relies on X-ray crystallography refined via software like SHELX, which is widely used for small-molecule and macromolecular analysis .
Properties
IUPAC Name |
dimethyl 3-methyl-5-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S3/c1-9-13(16(25)27-2)15(31-14(9)17(26)28-3)20-12(24)8-29-18-21-22-19-23(18)10-6-4-5-7-11(10)30-19/h4-7H,8H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQKYXNDIQEJQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thiadiazole and Oxadiazole Derivatives
Compounds such as DTCPB, DTCTB, DTCPBO, and DTCTBO share structural motifs with the target molecule, particularly the benzo[c][1,2,5]thiadiazole/oxadiazole core (Table 1). These derivatives are notable for applications in photovoltaics and semiconductors due to their electron-deficient aromatic systems . In contrast, the target compound’s 7-thia-2,4,5-triazatricyclic core introduces additional rigidity and electronic complexity, which may influence binding specificity in biological contexts.
Table 1: Structural and Functional Comparison of Selected Analogues
Bioactivity and Pharmacokinetics
While direct bioactivity data for the target compound is unavailable, similarity indexing using tools like the Tanimoto coefficient (as applied to Aglaithioduline vs. The methyl ester groups may improve membrane permeability compared to polar derivatives like DTCPB, which exhibit low solubility .
Methodological Insights
- Structural Analysis : SHELX remains critical for resolving complex crystallographic data, as seen in small-molecule studies .
- Computational Tools : Hit Dexter 2.0 could assess the compound’s likelihood of promiscuous binding or toxicity, aiding in prioritization .
- Synthesis Strategies: Marine actinomycete-derived pathways (e.g., LC/MS-guided isolation ) might inspire scalable synthesis routes for such heterocycles.
Key Differences and Challenges
- Electronic Properties : The tricyclic sulfur-nitrogen system in the target compound likely exhibits distinct redox behavior compared to simpler thiadiazoles .
- Bioactivity Uncertainty : Unlike DTCPB (optimized for materials science), the target compound’s acetamido-thiophene group suggests biological targeting, but empirical validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
